molecular formula C18H15N B15166962 Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl- CAS No. 219843-54-6

Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-

Cat. No.: B15166962
CAS No.: 219843-54-6
M. Wt: 245.3 g/mol
InChI Key: SUNDPBLYELEYNO-UHFFFAOYSA-N
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Description

Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a biphenyl group at the 2-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated pyridine compounds .

Mechanism of Action

The mechanism of action of pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its potential in disrupting key cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.

    Biphenyl: An aromatic hydrocarbon consisting of two benzene rings connected by a single bond.

    2,2’-Bipyridine: A compound with two pyridine rings connected at the 2-position.

Uniqueness

Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in catalysis and drug design .

Properties

CAS No.

219843-54-6

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

3-methyl-2-(2-phenylphenyl)pyridine

InChI

InChI=1S/C18H15N/c1-14-8-7-13-19-18(14)17-12-6-5-11-16(17)15-9-3-2-4-10-15/h2-13H,1H3

InChI Key

SUNDPBLYELEYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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